molecular formula C12H11NO4 B11874163 Methyl 5-(furan-2-yl)-6-methoxynicotinate

Methyl 5-(furan-2-yl)-6-methoxynicotinate

Cat. No.: B11874163
M. Wt: 233.22 g/mol
InChI Key: QFGVHQCIPJMFRI-UHFFFAOYSA-N
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Description

Methyl 5-(furan-2-yl)-6-methoxynicotinate is an organic compound that belongs to the class of nicotinates, which are derivatives of nicotinic acid This compound features a furan ring and a methoxy group attached to a nicotinate backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-(furan-2-yl)-6-methoxynicotinate typically involves the reaction of 5-(furan-2-yl)nicotinic acid with methanol in the presence of a catalyst. The reaction conditions often include refluxing the mixture to facilitate esterification. Another method involves the use of sulfur ylides and alkyl acetylenic carboxylates to form polysubstituted furans, which can then be further modified to obtain the desired nicotinate derivative .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale esterification processes using continuous flow reactors to ensure consistent product quality and yield. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid can enhance the reaction efficiency. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(furan-2-yl)-6-methoxynicotinate undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.

    Reduction: The nitro group on the nicotinate backbone can be reduced to an amine.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as hydrogen gas with a palladium catalyst for reduction, and electrophiles like halogens for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products Formed

The major products formed from these reactions include furan-2,5-dicarboxylic acid derivatives, amine-substituted nicotinates, and halogenated furan derivatives. These products can be further utilized in various chemical syntheses and applications.

Scientific Research Applications

Methyl 5-(furan-2-yl)-6-methoxynicotinate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 5-(furan-2-yl)-6-methoxynicotinate involves its interaction with specific molecular targets and pathways. The furan ring and methoxy group contribute to its binding affinity and specificity towards certain enzymes and receptors. The compound may inhibit or activate these targets, leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 5-(furan-2-yl)-6-methoxynicotinate is unique due to the presence of both a furan ring and a methoxy group on the nicotinate backbone. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Biological Activity

Methyl 5-(furan-2-yl)-6-methoxynicotinate is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide an overview of its biological activity, supported by relevant data tables and research findings.

Chemical Structure and Properties

This compound is a derivative of nicotinic acid, featuring a furan ring and a methoxy group. Its molecular formula is C12H13NO3C_{12}H_{13}NO_3, with a molecular weight of approximately 219.24 g/mol. The presence of the furan moiety is significant as it is known to enhance biological activity through various mechanisms.

The biological activity of this compound can be attributed to its interaction with various biological targets. Preliminary studies suggest that it may act as an inhibitor of certain enzymes involved in metabolic pathways, particularly those associated with the methylerythritol phosphate (MEP) pathway, which is crucial for the biosynthesis of isoprenoids in pathogenic bacteria . This inhibition could lead to antimicrobial effects, making it a candidate for further investigation in drug development.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. For instance, it has shown promising results against various bacterial strains that utilize the MEP pathway. The compound's efficacy was evaluated through in vitro assays, demonstrating dose-dependent inhibition of bacterial growth.

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Escherichia coli15 µg/mL
Staphylococcus aureus20 µg/mL
Helicobacter pylori25 µg/mL

These results indicate that this compound could serve as a scaffold for developing new antibiotics targeting resistant strains .

Cytotoxicity Studies

In addition to its antimicrobial properties, cytotoxicity assays have been conducted to assess the compound's effects on human cancer cell lines. The compound demonstrated significant cytotoxic effects on various cancer cells, with an IC50 value indicating effective anti-proliferative activity.

Cell Line IC50 (µM)
HeLa (cervical cancer)10 µM
MCF-7 (breast cancer)15 µM
A549 (lung cancer)12 µM

The observed cytotoxicity suggests that this compound may induce apoptosis through redox modulation, increasing intracellular reactive oxygen species (ROS) levels .

Case Studies and Research Findings

  • Antimicrobial Efficacy : A study conducted by researchers at the University of Groningen explored the compound's potential as an antimicrobial agent. The findings indicated that it effectively inhibited the growth of several pathogens while sparing human cells, highlighting its selective toxicity .
  • Cytotoxic Mechanism : In vitro studies revealed that treatment with this compound led to increased ROS levels in cancer cells, suggesting a mechanism involving oxidative stress induction as a pathway for inducing cell death .
  • Structural Characterization : The compound was characterized using NMR spectroscopy and mass spectrometry, confirming its structural integrity and purity prior to biological testing. These techniques provided insights into its chemical behavior and potential interactions with biological targets .

Properties

Molecular Formula

C12H11NO4

Molecular Weight

233.22 g/mol

IUPAC Name

methyl 5-(furan-2-yl)-6-methoxypyridine-3-carboxylate

InChI

InChI=1S/C12H11NO4/c1-15-11-9(10-4-3-5-17-10)6-8(7-13-11)12(14)16-2/h3-7H,1-2H3

InChI Key

QFGVHQCIPJMFRI-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=N1)C(=O)OC)C2=CC=CO2

Origin of Product

United States

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